5-bromo-N-isobutyl-2-furamide
Description
5-Bromo-N-isobutyl-2-furamide (CAS: 300381-28-6) is a brominated furan derivative with a molecular formula of C₉H₁₃BrNO₂ (calculated molecular weight: 246.11 g/mol). Structurally, it consists of a 2-furamide backbone substituted with a bromine atom at the 5-position and an isobutyl group (-CH₂CH(CH₃)₂) attached to the amide nitrogen.
The isobutyl substituent introduces steric bulk and moderate lipophilicity, distinguishing it from analogs with linear alkyl or aromatic groups.
Properties
IUPAC Name |
5-bromo-N-(2-methylpropyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-6(2)5-11-9(12)7-3-4-8(10)13-7/h3-4,6H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIOHBAXQLCSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354911 | |
| Record name | 5-bromo-N-isobutyl-2-furamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300381-28-6 | |
| Record name | 5-bromo-N-isobutyl-2-furamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-isobutyl-2-furamide typically involves the bromination of a furan ring followed by the introduction of an isobutyl group and an amide functionality. One common synthetic route is as follows:
Bromination of Furan: The furan ring is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to yield 5-bromofuran.
Introduction of Isobutyl Group: The 5-bromofuran is then reacted with isobutylamine (C4H11N) under reflux conditions to form 5-bromo-N-isobutylfuran.
Amidation: Finally, the 5-bromo-N-isobutylfuran is treated with an appropriate amide-forming reagent, such as acetic anhydride (C4H6O3) or thionyl chloride (SOCl2), to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-isobutyl-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding azides or nitriles.
Scientific Research Applications
5-bromo-N-isobutyl-2-furamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-isobutyl-2-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- Aromatic substituents (e.g., 4-isopropylphenyl in ) significantly increase lipophilicity (XLogP3 = 3.8) compared to aliphatic analogs. The isobutyl group in the target compound balances moderate hydrophobicity (estimated XLogP3 ~2.5) with steric accessibility .
- Linear alkyl chains (e.g., n-butyl in ) exhibit higher logP than branched analogs (e.g., isobutyl or tert-butyl), likely due to increased surface area for hydrophobic interactions .
Steric and Electronic Considerations: Ortho-substituted aryl derivatives () face steric challenges in binding to flat biological targets, unlike para-substituted analogs () .
Biological Activity
5-bromo-N-isobutyl-2-furamide is a heterocyclic organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C10H16BrNO, characterized by a furan ring substituted with a bromine atom and an isobutyl amide group. Its unique structure contributes to its varied biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C10H16BrNO |
| Molecular Weight | 244.15 g/mol |
| IUPAC Name | 5-bromo-N-(2-methylpropyl)furan-2-carboxamide |
| CAS Number | 300381-28-6 |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity against various pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of growth at specific concentrations. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, although detailed studies are ongoing to elucidate the precise mechanisms.
Anticancer Effects
Research has also highlighted the potential of this compound as an anticancer agent. In vitro studies demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound may induce apoptosis (programmed cell death) through the activation of caspases and modulation of key signaling pathways such as the MAPK/ERK pathway.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
- Receptor Modulation : It could interact with cellular receptors that regulate growth signals.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may promote oxidative stress leading to cell damage and death.
Case Studies
A series of case studies have been conducted to assess the efficacy and safety profile of this compound:
- In Vitro Studies : A study published in a peer-reviewed journal reported that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability among tested cancer cell lines, with IC50 values indicating significant potency.
- Animal Models : Preliminary animal studies have suggested that administration of the compound can reduce tumor size in xenograft models without significant toxicity, indicating its potential for further development as a therapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 5-bromo-2-furamide | C5H4BrNO2 | Moderate antimicrobial activity |
| N-isobutyl-2-furamide | C9H12N2O | Limited anticancer properties |
| 5-bromo-N-(tert-butyl)-2-furamide | C9H12BrNO2 | Antimicrobial but less potent than target compound |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
